2-Methoxy-4-(1-propoxypropyl)phenol
Description
Overview of Phenolic Compounds and their Derivatives in Academic Research
Phenolic compounds are a large and diverse class of chemical constituents found extensively in the plant kingdom. numberanalytics.comresearchgate.net Characterized by a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon ring, these compounds are of significant interest to the scientific community. numberanalytics.comijhmr.com Their chemical structure, particularly the presence of the hydroxyl group, imparts notable antioxidant properties. ijhmr.com
Academic research into phenolic compounds is extensive, driven by their potential applications across various fields, including pharmaceuticals and nutraceuticals. numberanalytics.comnih.gov Researchers are particularly interested in the relationship between the structure of these compounds and their biological activities. ijhmr.comijhmr.com The diversity within this class, which includes simple phenols, phenolic acids, and flavonoids, offers a rich field for investigation. numberanalytics.com The biosynthesis of these compounds in plants, primarily through the shikimate and phenylpropanoid pathways, is also a key area of study. numberanalytics.comresearchgate.net
Specificity of 2-Methoxy-4-(1-propoxypropyl)phenol within Methoxyphenol Chemistry
This compound belongs to the methoxyphenol family, which are derivatives of phenol (B47542) containing a methoxy (B1213986) (-OCH3) group. nih.gov The parent compound, 2-methoxyphenol, also known as guaiacol (B22219), serves as a foundational structure for a wide array of more complex molecules. chemeo.com The addition of various functional groups to the basic methoxyphenol structure allows for the synthesis of compounds with tailored properties.
The demethylation of methoxyphenols is a significant area of research, as it can yield catechols, which have important electrochemical properties. acs.orgnih.govacs.org The synthesis of methoxyphenol derivatives is often a multi-step process, starting from simpler phenolic compounds. google.comgoogle.com
The specific structure of this compound, with its 1-propoxypropyl group at the fourth position, distinguishes it from more commonly studied methoxyphenols like eugenol (B1671780) (2-methoxy-4-(2-propen-1-yl)phenol) and its isomer isoeugenol (B1672232) (2-methoxy-4-(1-propen-1-yl)phenol). nist.govnih.gov While detailed research specifically on this compound is not widely published, its chemical properties can be inferred from its structure and comparison to related compounds.
Below is a table of related methoxyphenol compounds and their key identifiers.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula |
| 2-Methoxy-4-propylphenol | 2-methoxy-4-propylphenol | 2785-87-7 | C10H14O2 |
| 2-Methoxy-4-(1-propenyl)phenol | 2-methoxy-4-(1-propen-1-yl)phenol | 97-54-1 | C10H12O2 |
| Isoeugenol Acetate | (E)-2-methoxy-4-(1-propenyl)phenyl acetate | 93-29-8 | C12H14O3 |
| 2-Methoxyphenol | 2-Methoxyphenol | 90-05-1 | C7H8O2 |
Current Landscape and Future Directions in Research on Related Analogs
Research into analogs of this compound is active, with a focus on their potential biological activities. For instance, the analog (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has been investigated for its anti-inflammatory, anti-cancer, and other therapeutic effects. researchgate.netnih.govjmb.or.krmdpi.comnih.gov Studies have shown that MMPP can influence various cellular pathways, including those involving STAT3 and VEGFR2. researchgate.netjmb.or.krmdpi.com
Another related compound, 2-methoxy-4-vinylphenol (B128420) (2M4VP), has been studied for its potential in cancer therapy, specifically its ability to inhibit the migration of pancreatic cancer cells. nih.gov Furthermore, research into hydroxylated biphenyls derived from 4-substituted-2-methoxyphenols suggests potential antitumoral activities. researchgate.net
The synthesis and characterization of new methoxyphenol derivatives continue to be a priority for researchers. For example, a Schiff base compound, 2-methoxy-4-((4-methoxyphenylimino)-methyl)phenol, was synthesized and showed antioxidant activity. researchgate.net The development of novel synthetic methods, such as the facile electrochemical demethylation of 2-methoxyphenol, opens up new avenues for creating surface-confined catechols with potential applications in sensing. acs.orgnih.gov
Future research will likely focus on synthesizing and evaluating a wider range of analogs to explore structure-activity relationships further. Understanding how modifications to the side chains and functional groups on the methoxyphenol backbone affect biological activity will be crucial for developing new compounds with specific therapeutic or industrial applications.
Below is a data table summarizing research on some analogs.
| Compound Analog | Research Focus | Key Findings |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Anti-inflammatory, Anti-cancer | Inhibits STAT3 and VEGFR2 pathways, shows anti-proliferative effects in various cancer cell lines. researchgate.netjmb.or.krmdpi.comnih.gov |
| 2-Methoxy-4-vinylphenol (2M4VP) | Pancreatic Cancer | Suppresses migration of pancreatic cancer cells by blocking FAK and AKT signaling. nih.gov |
| 4-Substituted-2-methoxyphenol derivatives | Antitumoral Activity | Hydroxylated biphenyls derived from these compounds show growth inhibitory activities on malignant melanoma cell lines. researchgate.net |
| 2-methoxy-4-((4-methoxyphenylimino)-methyl)phenol | Antioxidant Activity | The synthesized Schiff base compound demonstrated antioxidant properties. researchgate.net |
Structure
3D Structure
Properties
CAS No. |
144681-21-0 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-methoxy-4-(1-propoxypropyl)phenol |
InChI |
InChI=1S/C13H20O3/c1-4-8-16-12(5-2)10-6-7-11(14)13(9-10)15-3/h6-7,9,12,14H,4-5,8H2,1-3H3 |
InChI Key |
GVHJDWVMZFUJAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(CC)C1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Methoxy 4 1 Propoxypropyl Phenol
Elucidation of Synthetic Pathways and Reaction Schemes
The synthesis of 2-Methoxy-4-(1-propoxypropyl)phenol can be envisioned through several strategic pathways, primarily starting from readily available precursors such as vanillin (B372448) or guaiacol (B22219). These routes involve key steps of carbon-carbon bond formation to construct the side chain and subsequent functional group manipulations.
Strategies for Carbon-Carbon Bond Formation in the Propoxypropyl Side Chain
The construction of the 1-propoxypropyl side chain at the C4 position of the 2-methoxyphenol core is a critical step. A highly effective and common strategy involves the use of organometallic reagents, particularly Grignard reagents, reacting with a carbonyl group.
A plausible and efficient synthetic route begins with vanillin (4-hydroxy-3-methoxybenzaldehyde). The aldehyde functional group of vanillin serves as an excellent electrophile for the nucleophilic addition of a Grignard reagent.
Proposed Reaction Scheme:
Protection of the Phenolic Hydroxyl Group: The acidic proton of the phenolic hydroxyl group in vanillin would react with the Grignard reagent. To prevent this, the hydroxyl group must first be protected. A common protecting group for phenols is a silyl ether, for example, by reacting vanillin with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole.
Grignard Reaction: The protected vanillin derivative is then reacted with ethylmagnesium bromide (EtMgBr). This Grignard reagent adds to the aldehyde carbonyl group, forming a secondary alcohol upon aqueous workup. This step creates the carbon skeleton of the propyl side chain.
Etherification of the Secondary Alcohol: The newly formed secondary alcohol is then converted to a propyl ether. This can be achieved via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from 1-bromopropane.
Deprotection: The final step is the removal of the silyl protecting group from the phenolic oxygen. This is typically accomplished using a fluoride source, such as tetrabutylammonium fluoride (TBAF).
An alternative to the Grignard reaction could be the use of a Wittig reaction to form an alkene, followed by reduction and functionalization, but the Grignard approach offers a more direct route to the desired secondary alcohol intermediate. libretexts.orgmasterorganicchemistry.com
Stereoselective Synthesis Approaches for Chiral Centers
The carbon atom of the side chain attached to the aromatic ring (C1 of the propyl group) is a chiral center. The synthetic route described above using a Grignard reaction on an aldehyde will produce a racemic mixture of (R)- and (S)-enantiomers. Achieving stereoselectivity is a significant challenge in modern organic synthesis.
Approaches to induce stereoselectivity in this synthesis could include:
Use of Chiral Auxiliaries: A chiral auxiliary could be attached to the starting material, which directs the attack of the Grignard reagent from one face of the carbonyl group over the other. The auxiliary is then removed in a later step.
Chiral Catalysts: The Grignard addition can be performed in the presence of a chiral ligand that coordinates to the magnesium atom, creating a chiral environment that favors the formation of one enantiomer.
Chiral Reagents: A stoichiometric amount of a chiral reagent can be used to control the stereochemical outcome of the addition.
For instance, the reduction of a ketone precursor could be achieved using chiral reducing agents like those used in the Corey-Bakshi-Shibata (CBS) reduction to yield an enantiomerically enriched alcohol, which could then be etherified.
Mechanistic Studies of this compound Synthesis Reactions
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
Grignard Reaction Mechanism: This is a classic nucleophilic addition reaction. The highly polarized carbon-magnesium bond in ethylmagnesium bromide results in a nucleophilic ethyl carbanion. This carbanion attacks the electrophilic carbonyl carbon of the protected vanillin. The electrons from the carbonyl π-bond move to the oxygen atom, forming a magnesium alkoxide intermediate. Subsequent addition of a proton source (e.g., H₂O or dilute acid) during workup protonates the alkoxide to yield the secondary alcohol.
Williamson Ether Synthesis Mechanism: This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A strong base abstracts the proton from the secondary alcohol, creating a potent nucleophile, the alkoxide. This alkoxide then attacks the primary carbon of 1-bromopropane, displacing the bromide leaving group in a single, concerted step. The use of a primary alkyl halide is essential to favor the SN2 pathway and avoid elimination (E2) side reactions.
Phenol (B47542) Alkylation Mechanisms: While the proposed synthesis avoids direct phenol alkylation, understanding these mechanisms is important for context. Friedel-Crafts alkylation, a common method for C-alkylation of aromatic rings, involves an electrophilic aromatic substitution mechanism. slchemtech.com An electrophile (typically a carbocation generated from an alcohol or alkene in the presence of a strong acid catalyst) is attacked by the electron-rich phenol ring. pnnl.govmlsu.ac.in The reaction often yields a mixture of ortho and para isomers, with the para product being sterically favored. mlsu.ac.in
Catalytic Systems and Reaction Conditions Optimization for this compound Production
Optimization of reaction conditions is key to maximizing the yield and purity of the final product.
For Grignard Reaction:
Solvent: Anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) are required to stabilize the Grignard reagent.
Temperature: The reaction is typically initiated at 0 °C and then allowed to warm to room temperature to control the exothermic addition.
Purity of Reagents: All reagents and glassware must be scrupulously dry, as any trace of water will quench the Grignard reagent.
For Williamson Ether Synthesis:
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is effective for generating the alkoxide.
Solvent: Polar aprotic solvents like THF or dimethylformamide (DMF) are suitable for SN2 reactions.
Temperature: The reaction may require gentle heating to proceed at a reasonable rate.
Catalysis in Phenol Alkylation: Should a direct alkylation route be considered, various catalytic systems are available. Solid acid catalysts, such as zeolites and ion-exchange resins (e.g., Amberlyst-15), are often used to promote the alkylation of phenols with alcohols or olefins. pnnl.govconicet.gov.ar These heterogeneous catalysts offer advantages in terms of easier separation and recyclability compared to homogeneous catalysts like mineral acids. nih.govrepec.org For instance, the alkylation of guaiacol has been studied using catalysts like WO₃/HY zeolite and haggite-structured V₄O₆(OH)₄, which can facilitate both alkylation and deoxygenation pathways. rsc.orgaalto.fi
| Reaction Step | Key Conditions and Catalysts | Purpose |
| Protection | TBDMSCl, Imidazole, Anhydrous DMF | Prevent reaction of acidic phenolic proton. |
| Grignard Addition | EtMgBr, Anhydrous THF, 0 °C to RT | Form the C-C bond for the side chain. |
| Etherification | NaH, 1-Bromopropane, Anhydrous THF | Form the propoxy ether linkage. |
| Deprotection | TBAF, THF | Regenerate the free phenolic hydroxyl group. |
Derivatization and Functionalization Strategies for this compound Analogs
Once synthesized, this compound can serve as a scaffold for the creation of various analogs with potentially different properties.
Modification of the Phenolic Hydroxyl Group:
Esterification: The phenol can be reacted with various acyl chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) to form a wide range of esters. neliti.com
Etherification: Reaction with different alkyl halides via Williamson ether synthesis would yield analogs with different ethers at the C1 position of the aromatic ring.
Modification of the Side Chain:
By using different Grignard reagents (e.g., methylmagnesium bromide, propylmagnesium bromide) in the initial synthetic step, the length of the alkyl portion of the side chain can be varied.
Similarly, using different alkyl halides (e.g., 1-bromoethane, 1-bromobutane) in the Williamson ether synthesis step would create a series of analogs with different alkoxy groups.
Modification of the Aromatic Ring:
Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation. The existing substituents (-OH, -OCH₃, and the alkyl side chain) are all ortho-, para-directing groups. Given that the para position is occupied, further substitution would be directed to the positions ortho to the hydroxyl group (C3 and C5). Steric hindrance from the existing methoxy (B1213986) and side-chain groups would likely influence the regioselectivity of these reactions.
These derivatization strategies allow for the systematic modification of the parent compound to explore structure-activity relationships for various applications.
Etherification and Esterification of Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a primary site for chemical modification, readily undergoing etherification and esterification reactions to yield a variety of ethers and esters.
Etherification:
The Williamson ether synthesis is a widely employed method for the etherification of phenols, including guaiacol derivatives. This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. For this compound, this can be represented by the following general scheme:
Scheme 1: General Williamson Ether Synthesis of this compound
The choice of base and reaction conditions is crucial for the success of the Williamson ether synthesis. Common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the Sₙ2 reaction.
| Alkylating Agent | Base | Solvent | Product | Reference |
| Methyl Iodide | K₂CO₃ | Acetone | 2-Methoxy-4-(1-propoxypropyl)-1-methoxybenzene | [General Williamson Ether Synthesis Principles] |
| Ethyl Bromide | NaOH | Ethanol/Water | 1-Ethoxy-2-methoxy-4-(1-propoxypropyl)benzene | [General Williamson Ether Synthesis Principles] |
| Benzyl Chloride | NaH | THF | 1-(Benzyloxy)-2-methoxy-4-(1-propoxypropyl)benzene | [General Williamson Ether Synthesis Principles] |
Esterification:
Esterification of the phenolic hydroxyl group can be achieved by reacting this compound with various acylating agents, such as acyl chlorides or carboxylic acid anhydrides, often in the presence of a base or an acid catalyst. The reactivity of phenols in esterification is generally lower than that of alcohols; therefore, more reactive acylating agents are preferred.
A study on the esterification of the closely related compound 2-methoxy-4-propylphenol with acetic acid using sulfuric acid as a catalyst provides insight into this transformation. researchgate.net The reaction yields the corresponding acetate ester. Similarly, this compound can be expected to react with various acylating agents to produce a range of esters.
Scheme 2: General Esterification of this compound
| Acylating Agent | Catalyst/Base | Product | Reference |
| Acetyl Chloride | Pyridine | 2-Methoxy-4-(1-propoxypropyl)phenyl acetate | [General Esterification Principles] |
| Acetic Anhydride | H₂SO₄ | 2-Methoxy-4-(1-propoxypropyl)phenyl acetate | researchgate.net |
| Propionyl Chloride | Triethylamine | 2-Methoxy-4-(1-propoxypropyl)phenyl propionate | [General Esterification Principles] |
| Benzoyl Chloride | NaOH (Schotten-Baumann) | 2-Methoxy-4-(1-propoxypropyl)phenyl benzoate | [General Esterification Principles] |
Modifications of the Propoxypropyl Side Chain
The propoxypropyl side chain of this compound offers opportunities for various chemical modifications, particularly at the benzylic position (the carbon atom directly attached to the aromatic ring). This position is activated by the adjacent aromatic ring, making it susceptible to radical and oxidative transformations.
Benzylic Halogenation:
A key reaction for the functionalization of the side chain is benzylic bromination, which can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under photochemical conditions. chemistrysteps.comyoutube.com This reaction introduces a bromine atom at the benzylic position, which can then serve as a leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Scheme 3: Benzylic Bromination of this compound
| Reagent | Initiator/Conditions | Product | Reference |
| N-Bromosuccinimide (NBS) | Benzoyl Peroxide, CCl₄, heat | 1-(1-Bromo-1-propoxypropyl)-2-methoxy-4-hydroxybenzene | chemistrysteps.comyoutube.com |
Oxidation of the Side Chain:
Oxidation of the alkyl side chain of phenols can lead to various products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, typically lead to the cleavage of the side chain to a carboxylic acid group at the benzylic position. In the case of this compound, this would likely result in the formation of 3-methoxy-4-hydroxybenzoic acid. Milder and more selective oxidizing agents could potentially lead to the introduction of a hydroxyl or carbonyl group at the benzylic position.
| Oxidizing Agent | Conditions | Expected Major Product | Reference |
| KMnO₄ | Heat, acidic or basic | 3-Methoxy-4-hydroxybenzoic acid | [General Oxidation of Alkylbenzenes] |
| CrO₃ | H₂SO₄, acetone (Jones reagent) | 3-Methoxy-4-hydroxybenzoic acid | [General Oxidation of Alkylbenzenes] |
Regioselective Functionalization of the Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups. Both of these groups are ortho- and para-directing. The positions on the aromatic ring are numbered as follows:
Numbering of the aromatic ring in this compound
The directing effects of the hydroxyl and methoxy groups will influence the regioselectivity of electrophilic substitution reactions. The hydroxyl group is a stronger activating group than the methoxy group. Therefore, electrophilic attack will be directed primarily to the positions ortho and para to the hydroxyl group, which are positions 5 and 3, respectively. Position 3 is already substituted with the methoxy group. Thus, the most likely position for electrophilic attack is position 5 (ortho to the hydroxyl group and meta to the methoxy and propoxypropyl groups). Position 1 is also ortho to the hydroxyl group but is sterically hindered by the adjacent propoxypropyl side chain.
Halogenation:
Direct halogenation of the aromatic ring can be achieved using various halogenating agents. For chlorination, sulfuryl chloride (SO₂Cl₂) can be employed, and for bromination, molecular bromine (Br₂) in a suitable solvent is often used. The regioselectivity is expected to favor substitution at the 5-position.
| Halogenating Agent | Catalyst/Solvent | Expected Major Product | Reference |
| Sulfuryl chloride (SO₂Cl₂) | - | 5-Chloro-2-methoxy-4-(1-propoxypropyl)phenol | [General Phenol Halogenation] |
| Bromine (Br₂) | CCl₄ or CH₃COOH | 5-Bromo-2-methoxy-4-(1-propoxypropyl)phenol | [General Phenol Halogenation] |
Nitration:
Nitration of the aromatic ring can be carried out using a mixture of nitric acid and sulfuric acid. Due to the activating nature of the ring, milder nitrating conditions, such as dilute nitric acid, might be sufficient and could help to avoid oxidation and over-nitration. The nitro group is expected to be introduced at the 5-position.
| Nitrating Agent | Conditions | Expected Major Product | Reference |
| HNO₃ / H₂SO₄ | Cold | 2-Methoxy-5-nitro-4-(1-propoxypropyl)phenol | [General Phenol Nitration] |
| Dilute HNO₃ | Room Temperature | 2-Methoxy-5-nitro-4-(1-propoxypropyl)phenol | [General Phenol Nitration] |
Friedel-Crafts Acylation:
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org The acyl group is expected to add at the 5-position, which is the most activated and sterically accessible position ortho to the strongly activating hydroxyl group.
Scheme 4: Friedel-Crafts Acylation of this compound
| Acylating Agent | Lewis Acid Catalyst | Expected Major Product | Reference |
| Acetyl chloride | AlCl₃ | 1-(5-Hydroxy-4-methoxy-2-(1-propoxypropyl)phenyl)ethan-1-one | sigmaaldrich.comorganic-chemistry.org |
| Propionyl chloride | AlCl₃ | 1-(5-Hydroxy-4-methoxy-2-(1-propoxypropyl)phenyl)propan-1-one | sigmaaldrich.comorganic-chemistry.org |
Advanced Spectroscopic and Chromatographic Characterization of 2 Methoxy 4 1 Propoxypropyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
The definitive assignment of the chemical structure of 2-Methoxy-4-(1-propoxypropyl)phenol would heavily rely on a combination of one- and two-dimensional NMR techniques. This would involve the precise measurement of chemical shifts, coupling constants, and through-bond correlations to map the connectivity of all atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A predicted ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group, the phenolic hydroxyl group, and the protons of the 1-propoxypropyl side chain. The multiplicity and coupling constants of the benzylic proton and the adjacent methylene (B1212753) protons would be crucial in confirming the structure.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, for instance, between the protons within the propoxy and propyl groups.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, such as the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the propoxy group to the propyl side chain and the entire side chain to the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry techniques are vital for determining the molecular weight and for gaining insight into the structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound, which is C₁₃H₂₀O₃.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
GC-MS analysis would serve to separate the compound from any impurities and provide a mass spectrum corresponding to the pure substance. The fragmentation pattern observed would be expected to show characteristic losses, such as the propoxy group, which would further support the proposed structure.
Due to the lack of available experimental or reliably predicted data for this compound, the data tables for the aforementioned analytical techniques cannot be provided.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a cornerstone for elucidating molecular structure by probing the vibrations of chemical bonds. Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide a molecular fingerprint, allowing for the identification of specific functional groups.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to distinct vibrational modes. For this compound, the key functional groups—hydroxyl (O-H), ether (C-O), and the substituted benzene (B151609) ring—will produce characteristic signals.
The most prominent feature is expected to be a broad absorption band from the phenolic hydroxyl group's stretching vibration. The presence of both an aryl methoxy ether and an alkyl propoxy ether will result in strong C-O stretching bands. Aromatic C-H and aliphatic C-H stretching vibrations will also be clearly visible.
Predicted FTIR Spectral Data for this compound
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~3550-3200 | O-H Stretch | Phenol (B47542) | Strong, Broad |
| ~3050-3000 | C-H Stretch | Aromatic | Medium |
| ~2960-2850 | C-H Stretch | Aliphatic (propyl chains) | Strong |
| ~1600 & ~1500 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1465 | C-H Bend | Aliphatic (CH₂) | Variable |
| ~1275-1200 | C-O Stretch | Aryl Ether (Ar-O-CH₃) | Strong |
| ~1150-1085 | C-O Stretch | Alkyl Ether (R-O-R) | Strong |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While polar bonds like O-H are strong in FTIR, non-polar bonds and symmetric vibrations, such as the aromatic ring C=C stretching, often produce strong signals in Raman spectra. For this compound, Raman spectroscopy would be particularly effective for characterizing the benzene ring and the carbon backbone. The phenolic O-H stretch is typically weak in Raman spectra.
Predicted Raman Spectral Data for this compound
| Predicted Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~3070-3045 | C-H Stretch | Aromatic | Strong |
| ~2960-2850 | C-H Stretch | Aliphatic | Medium-Strong |
| ~1610-1580 | C=C Stretch | Aromatic Ring | Very Strong |
| ~1270-1200 | C-O Stretch | Aryl Ether | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The phenolic ring in this compound, with its hydroxyl and methoxy substituents, constitutes the primary chromophore. The absorption of UV light excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The substitution pattern on the benzene ring influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax). The presence of electron-donating groups (hydroxyl, methoxy) is expected to shift the λmax to longer wavelengths compared to unsubstituted benzene.
Predicted UV-Vis Absorption Data for this compound (in Ethanol)
| Predicted λmax (nm) | Electronic Transition | Chromophore |
|---|
Note: The exact λmax can be influenced by the solvent used. A shift (typically to a longer wavelength, known as a bathochromic shift) would be expected in alkaline solution due to the deprotonation of the phenolic hydroxyl group, which increases conjugation.
Chromatographic Method Development for Separation and Isolation
Chromatography is essential for the separation, purification, and analysis of chemical compounds. The choice of method depends on the scale and purpose of the separation.
HPLC is a powerful technique for separating components of a mixture. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. calpaclab.com
The molecule would be retained on the non-polar column, and its elution time would be controlled by the proportion of the organic solvent in the mobile phase. Increasing the organic solvent content would decrease the retention time. This method can be used analytically to determine purity or scaled up for preparative isolation. calpaclab.com
Predicted RP-HPLC Method Parameters
| Parameter | Predicted Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard non-polar stationary phase for retaining the analyte. |
| Mobile Phase | Isocratic or Gradient elution with Water/Acetonitrile or Water/Methanol mixture. | To elute the compound from the column. A gradient (increasing organic solvent) would be effective for separating from impurities of different polarities. |
| Detection | UV Detector set at the λmax (~280 nm) | To monitor the elution of the aromatic compound. |
| Flow Rate | ~1.0 mL/min | Typical analytical flow rate. |
TLC is a rapid and cost-effective chromatographic technique used for qualitatively monitoring reaction progress, screening for optimal solvent systems for column chromatography, and identifying compounds. A silica (B1680970) gel plate (polar stationary phase) would be used. The mobile phase (eluent) would be a mixture of non-polar and polar organic solvents.
The compound's retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is determined by its polarity and the eluent composition. Due to its phenolic hydroxyl group, this compound is expected to be more retained on the silica plate (lower Rf) than a non-polar compound but less retained (higher Rf) than a more polar compound. An optimal eluent system would likely be a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate.
Predicted TLC Parameters
| Parameter | Predicted Condition | Rationale |
|---|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ plates | Standard polar stationary phase. The F₂₅₄ indicator allows for visualization under UV light (254 nm). |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | A common solvent system that allows for tuning of polarity to achieve an optimal Rf value (typically 0.3-0.5). |
| Visualization | UV lamp (254 nm) and/or chemical staining (e.g., potassium permanganate (B83412) or vanillin (B372448) stain) | The aromatic ring allows for UV visualization. The phenol and ether groups may react with specific stains. |
Theoretical and Computational Investigations of 2 Methoxy 4 1 Propoxypropyl Phenol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into electron distribution, molecular geometry, and reactivity.
Density Functional Theory (DFT) Studies for Molecular Properties
For a compound like 2-Methoxy-4-(1-propoxypropyl)phenol, Density Functional Theory (DFT) would be a powerful tool. Researchers would typically use a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate various properties.
A hypothetical table of calculated molecular properties for this compound, based on a DFT study, might look like this:
| Property | Hypothetical Value | Unit |
| Total Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| Ionization Potential | Value | eV |
| Electron Affinity | Value | eV |
| Hardness | Value | eV |
| Electronegativity | Value | eV |
These values are placeholders and would need to be determined through actual DFT calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial for predicting a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
A potential FMO analysis for this compound would yield the following data:
| Orbital | Hypothetical Energy |
| HOMO | Value (eV) |
| LUMO | Value (eV) |
| HOMO-LUMO Gap | Value (eV) |
These values are placeholders and await experimental or computational determination.
Molecular Modeling and Docking Studies for Predicted Biological Interactions
Molecular modeling and docking are instrumental in predicting how a ligand, such as this compound, might interact with biological macromolecules like proteins or DNA.
Ligand-Protein Interaction Simulations with Biological Targets
To predict the biological activity of this compound, researchers would select specific protein targets based on the known activities of similar molecules. For instance, given the properties of related compounds, potential targets could include enzymes involved in inflammatory pathways or receptors associated with antimicrobial activity. Docking simulations would then predict the most likely binding pose of the compound within the active site of the target protein, identifying key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Binding Energy Calculations and Affinity Predictions
Following the docking simulations, binding energy calculations would be performed to estimate the binding affinity of this compound for the selected protein targets. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed for this purpose.
A hypothetical summary of docking results could be presented as follows:
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | Value | Tyr385, Ser530 |
| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | Value | His323, His449 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Value | Cys919, Asp1046 |
These values and residues are illustrative and would require actual molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Research
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To conduct a QSAR study that includes this compound, a dataset of structurally similar compounds with known activities would be required. Various molecular descriptors (e.g., topological, electronic, hydrophobic) for each compound would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model.
A hypothetical QSAR model might take the form of an equation like:
Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
This model could then be used to predict the activity of this compound and guide the design of new, more potent analogues. However, the development of such a model is contingent on the availability of a suitable dataset, which is currently lacking for this specific chemical series.
Development of QSAR Models for Various Biological Activities
No QSAR models have been developed specifically for this compound.
Identification of Key Structural Descriptors
There is no published research identifying the key structural descriptors of this compound in relation to any biological activity.
Conformational Analysis and Molecular Dynamics Simulations
No studies on the conformational analysis or molecular dynamics simulations of this compound were found.
Advanced Analytical Methodologies for Detection and Quantification of 2 Methoxy 4 1 Propoxypropyl Phenol in Research Matrices
Development and Validation of Quantitative Analytical Methods
The development of robust and reliable quantitative analytical methods is fundamental for the accurate measurement of 2-Methoxy-4-(1-propoxypropyl)phenol. Method validation ensures that the chosen analytical procedure is suitable for its intended purpose. The validation process encompasses several key parameters as outlined by international guidelines.
Linearity, Range, and Limit of Detection/Quantification
Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the analysis of phenolic compounds by HPLC-UV, linearity is typically established by preparing a series of standard solutions of the analyte at different concentrations and plotting the peak area response against the concentration. For a compound like this compound, a typical calibration curve would be constructed over a range relevant to the expected concentrations in research samples. Based on methods for similar compounds, a linear relationship is often observed with a correlation coefficient (r²) greater than 0.999.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. These are crucial parameters for trace analysis. For phenolic compounds, LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Hypothetical Linearity and Detection Limits for this compound Analysis by HPLC-UV
| Parameter | Value |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
Selectivity and Specificity against Interfering Substances
Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix. Specificity is the ultimate degree of selectivity, ensuring that the signal is solely from the analyte of interest. In the context of complex research matrices, which may contain numerous endogenous compounds, achieving high selectivity is critical.
For HPLC methods, selectivity is achieved through a combination of chromatographic separation and detector wavelength selection. The choice of a C18 reversed-phase column with an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and acidified water) can effectively separate this compound from other matrix components. The UV detector wavelength should be set at the maximum absorbance of the analyte to enhance sensitivity and selectivity.
In GC-MS, selectivity is significantly enhanced by the mass spectrometer, which can identify the compound based on its specific mass spectrum and retention time. By operating in selected ion monitoring (SIM) mode, the instrument only detects characteristic fragment ions of the target analyte, thereby minimizing interference from co-eluting compounds.
Accuracy, Precision, and Robustness Assessments
Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision refers to the closeness of repeated measurements. Both are essential for validating a quantitative method. Accuracy is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. For phenolic compounds, recovery rates between 95% and 105% are generally considered acceptable.
Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). It is typically expressed as the relative standard deviation (RSD) of a series of measurements. An RSD of less than 2% is often required for the assay of bulk compounds, with higher values being acceptable for trace analysis.
Hypothetical Accuracy and Precision Data for the Quantification of this compound
| Parameter | Concentration (µg/mL) | Recovery (%) | RSD (%) |
| Accuracy (Spiked Recovery) | 10 | 98.5 | - |
| 50 | 101.2 | - | |
| 90 | 99.8 | - | |
| Repeatability (Intra-day Precision, n=6) | 50 | - | 0.85 |
| Intermediate Precision (Inter-day, n=6) | 50 | - | 1.25 |
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For an HPLC method, parameters to be investigated for robustness include the pH of the mobile phase, the percentage of organic solvent, the column temperature, and the flow rate. For a GC-MS method, variations in the injector temperature, oven temperature ramp rate, and gas flow rate would be examined. The method is considered robust if the results remain within acceptable criteria of precision and accuracy despite these small changes.
Sample Preparation Techniques for Complex Research Samples
The choice of sample preparation technique is critical for removing interfering substances and concentrating the analyte of interest from complex matrices.
Liquid-Liquid Extraction (LLE): This is a classic technique where the sample is partitioned between two immiscible solvents. For a moderately polar compound like this compound, extraction from an aqueous matrix into an organic solvent like ethyl acetate or dichloromethane can be effective. The pH of the aqueous phase may be adjusted to optimize the partitioning of the phenolic compound.
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. For phenolic compounds, reversed-phase (e.g., C18) or polymeric (e.g., Oasis HLB) sorbents are commonly used. SPE offers the advantages of higher recovery, better cleanup, and reduced solvent consumption.
Ultrasonic-Assisted Extraction (UAE): For solid or semi-solid research matrices, UAE can be employed to enhance the extraction efficiency. The sample is immersed in a suitable solvent and subjected to ultrasonic waves, which facilitate the release of the analyte from the matrix.
Research on Stability and Storage Conditions for Analytical Standards and Samples
Stability studies are essential to ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis.
Analytical Standards: The stability of stock and working standard solutions should be evaluated under different storage conditions (e.g., refrigerated, at room temperature, and protected from light). Phenolic compounds can be susceptible to oxidation and photodegradation. Therefore, storage in amber vials at low temperatures (e.g., 4°C or -20°C) is generally recommended. Stability is assessed by periodically analyzing the standard solutions against a freshly prepared standard and monitoring for any significant changes in concentration or the appearance of degradation products.
Samples: The stability of the analyte in the research matrix should also be investigated. This includes short-term stability at room temperature (to simulate handling during sample preparation) and long-term stability under frozen conditions. Freeze-thaw stability should also be assessed to determine if repeated freezing and thawing cycles affect the analyte concentration. For phenolic compounds, the addition of antioxidants such as ascorbic acid to the sample may be necessary to prevent degradation.
Hypothetical Stability Data for this compound
| Condition | Duration | Analyte Recovery (%) |
| Room Temperature (25°C) | 24 hours | 98.2 |
| Refrigerated (4°C) | 7 days | 99.5 |
| Frozen (-20°C) | 30 days | 99.1 |
| Freeze-Thaw Cycles | 3 cycles | 97.8 |
In-depth Analysis of this compound: A Compound Undocumented in Current Scientific Literature
Following a comprehensive and targeted search of scientific databases and chemical literature, it has been determined that the specific chemical compound, This compound , is not described or indexed in the currently available body of scientific research. Extensive queries for its synthesis, properties, academic findings, and potential applications have yielded no direct results for this precise chemical structure.
The search encompassed a wide range of related chemical families, including guaiacol (B22219) derivatives, and investigated potential synthetic pathways such as the alkylation and etherification of related phenols like dihydroeugenol (2-methoxy-4-propylphenol). While there is a wealth of information on these related compounds, there is a conspicuous absence of any data pertaining specifically to this compound.
This lack of documentation prevents a scientifically accurate discussion on the topics outlined for this article, which were to include:
Synthesis of Key Academic Findings: Without any published research, there are no findings to synthesize.
Identification of Emerging Research Frontiers and Unexplored Areas: The compound itself represents an unexplored area.
Recommendations for Advanced Methodological Approaches: It is not possible to recommend advanced study methods for a compound that has not been synthesized or characterized.
Broader Scientific Implications and Contributions to Chemical Biology and Synthetic Chemistry: Any discussion of implications would be purely speculative and not grounded in scientific evidence.
Given the strict adherence to providing scientifically accurate and focused information solely on this compound, it is not possible to generate the requested article. To do so would require conjecture or the inappropriate extrapolation of data from structurally different molecules, which would not meet the required standards of scientific and factual accuracy.
Should research on this compound be published in the future, a detailed article can then be composed. Until such time, it remains a novel chemical entity for which no scientific discourse exists.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the structural integrity of 2-Methoxy-4-(1-propoxypropyl)phenol in complex mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is highly effective for identifying volatile derivatives of phenolic compounds, as demonstrated in studies on structurally similar molecules like eugenol and its analogs . For non-volatile analysis, high-performance liquid chromatography (HPLC) coupled with UV-Vis or diode-array detection can resolve complex mixtures. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the ether linkage in the 1-propoxypropyl substituent, with comparative spectral data from analogs like 2-methoxy-4-(1-hydroxypropyl)phenol providing reference benchmarks .
Q. What synthetic routes are commonly employed for preparing this compound, and how are yields optimized?
- Methodological Answer : Alkylation of 2-methoxy-4-propylphenol with 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) is a feasible route, with yields dependent on reaction time and temperature. Alternatively, acid-catalyzed condensation of guaiacol derivatives with propanol precursors may be used. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity, as applied in lignin degradation studies for analogous compounds .
Q. How should researchers design stability studies for this compound under varying environmental conditions?
- Methodological Answer : Accelerated stability testing under controlled temperature (e.g., 40°C, 60°C), humidity (75% RH), and light exposure (ICH Q1B guidelines) is recommended. Quantify degradation products using HPLC with photodiode array detection, referencing protocols for phenolic compounds like eugenol acetate . Include pH-dependent stability assessments (pH 3–9) to evaluate hydrolytic susceptibility of the propoxypropyl group.
Advanced Research Questions
Q. How can researchers reconcile conflicting data on the antioxidant activity of this compound across different assay systems?
- Methodological Answer : Discrepancies often arise from assay-specific mechanisms (e.g., DPPH radical scavenging vs. ORAC). Standardize experimental conditions (e.g., solvent polarity, pH) and validate results using multiple assays. For instance, compare lipid peroxidation inhibition in liposomal systems with cell-based ROS assays, as done for hexadecanoic acid and eugenol derivatives . Statistical meta-analysis of dose-response curves can identify outliers and improve reproducibility.
Q. What experimental strategies elucidate the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Use in vitro liver microsomal assays (e.g., rat or human S9 fractions) to identify phase I metabolites (oxidation, demethylation). Couple with LC-MS/MS for structural characterization. For phase II metabolism, incubate with UDP-glucuronosyltransferase or sulfotransferase cofactors. Compare results to in vivo rodent studies, where urinary metabolites are profiled via GC-MS, as applied to phenylpropane derivatives in lignin research .
Q. How do structural modifications in the propoxypropyl group influence the compound’s bioavailability and toxicity profile?
- Methodological Answer : Conduct comparative studies with analogs (e.g., 2-methoxy-4-propylphenol vs. 2-methoxy-4-(2-propenyl)phenol) using Caco-2 cell monolayers to assess intestinal permeability. Evaluate systemic toxicity via zebrafish embryo assays (OECD TG 236) and compare to in silico predictions (QSAR models). Reference IFRA safety assessments for dermal sensitization thresholds of related phenols .
Q. What advanced computational methods predict the environmental fate of this compound?
- Methodological Answer : Apply density functional theory (DFT) to calculate hydrolysis and photolysis rate constants. Use EPI Suite™ to estimate biodegradability (BIOWIN models) and bioaccumulation potential (BCFBAF). Validate predictions with experimental half-life studies in aquatic systems, as done for sulfonated lignin derivatives .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported LC₅₀ values for this compound across aquatic toxicity studies?
- Methodological Answer : Standardize test organisms (e.g., Daphnia magna vs. Ceriodaphnia dubia) and exposure conditions (static vs. flow-through systems). Perform inter-laboratory validation using certified reference materials. Analyze confounding factors (e.g., dissolved organic carbon content) via multivariate regression, referencing RIFM’s harmonized protocols for phenol derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
